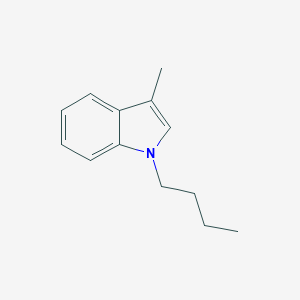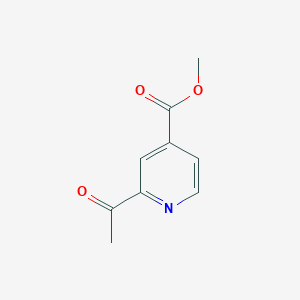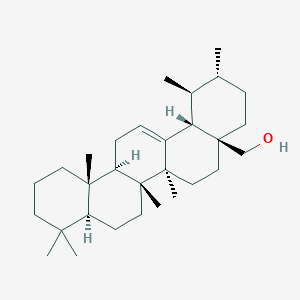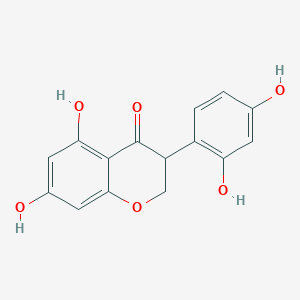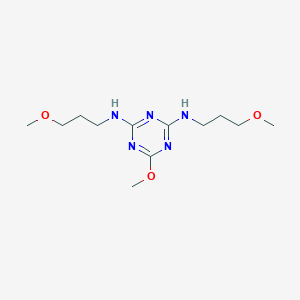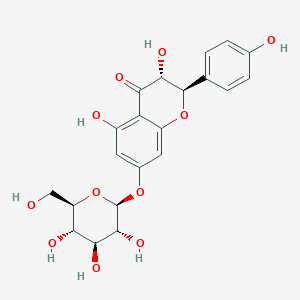
11-Deoxy-PGE1
Descripción general
Descripción
11-Deoxy-PGE1 is a derivative of prostaglandin E1 (PGE1), which is a member of the prostaglandin family of lipid compounds that have various hormone-like effects in animals. The 11-deoxy modification indicates the absence of an oxygen atom at the 11th carbon in the molecule. Prostaglandins, including this compound, are involved in a wide range of physiological processes, such as inflammation, vasodilation, and bronchodilation.
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of interest due to their biological activities. A catalytic asymmetric synthesis of 11-deoxy-PGF1α was achieved using a cascade Michael-aldol reaction, which was promoted by a catalytic use of AlLibis[(S)-binaphthoxide] complex (ALB) to give a high enantiomeric excess and yield . Other synthetic approaches include the total synthesis of 15-methyl-11-deoxy PGE1 (doxaprost), which is a potent bronchodilator, and its C-15-epimer . Additionally, alternative synthetic routes have been explored for related compounds, such as 11-desoxy-8-azaprostaglandin E2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the absence of an oxygen atom at the 11th carbon, which distinguishes it from PGE1. This structural modification can significantly affect the compound's biological activity and potency. For instance, the 11-deoxy-11α,12α-methanoprostaglandin E2, a related compound, was found to be a highly potent but short-acting bronchodilator .
Chemical Reactions Analysis
The chemical reactivity of this compound analogs has been explored in various studies. For example, the synthesis of the sultam analog of 11-deoxy PGE2 involved the introduction of a cyclic-sulfonamide group, which is a previously unexplored class in prostaglandin chemistry . The introduction of heteroatoms and modifications at different positions on the prostaglandin skeleton can lead to compounds with distinct pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives influence their pharmacological effects. For instance, 11-deoxy analogs generally have reduced potency compared to PGE2, but modifications at the C-15 or C-16 position can increase their potency . The antiulcer activity of 11-deoxy-8-azaprostaglandin analogs has been studied, with some compounds featuring a triple bond and a modified omega-chain . The pharmacological profile of these compounds is affected by their structural modifications, which can alter their activity and selectivity.
Aplicaciones Científicas De Investigación
Cardiovascular Research
11-Deoxy-PGE1 has been studied for its interactions with prostanoid receptors in the cardiovascular system. In guinea pig aorta, it has shown contractile activity, indicating its potential role in vascular functions and interactions between EP3 and TP (thromboxane A2-like) agonist activities (Jones & Woodward, 2011).
Renal Function and Regeneration
Research has shown that this compound may play a role in renal epithelial regeneration by inhibiting apoptosis and epithelial-mesenchymal transition in rat renal lesions. This suggests its involvement in maintaining renal homeostasis and potentially aiding in recovery from renal injuries (Yamamoto et al., 2010).
Hepatocyte Proliferation
The compound's effects on DNA synthesis and proliferation in primary cultures of adult rat hepatocytes have been examined, showing its potential role in liver regeneration and cellular proliferation (Kimura, Osumi, & Ogihara, 2001).
Aortic Health
This compound has been studied in the context of abdominal aortic aneurysm and human aortic smooth muscle cells. It plays a role in stimulating interleukin-6 production, indicating its significance in aortic health and inflammation (Bayston et al., 2003).
Anti-inflammatory Effects
There is evidence of this compound exhibiting anti-inflammatory effects, potentially by inhibiting the synthesis of certain inflammatory mediators. This suggests its therapeutic potential in inflammatory diseases (Sun Xiao-fei, 2008) & (Liang Zhong-qin, 2008).
Immunomodulation
This compound's impact on prostaglandin E2 (PGE2) and its roles in immune regulation and inflammation has been studied. This highlights its potential in modulating immune responses and possibly in cancer progression (Harris et al., 2002).
Mecanismo De Acción
Target of Action
11-Deoxy-PGE1, also known as Doproston, primarily targets the Prostaglandin E2 receptor EP2 (PTGER2) . This receptor plays a crucial role in mediating the effects of prostaglandin E2 (PGE2), a bioactive lipid that regulates a wide range of physiological processes.
Mode of Action
As an analog of prostaglandin E1 (PGE1), this compound interacts with its target, the PTGER2 receptor, in a manner similar to PGE1 . This interaction leads to a series of intracellular events, including the inhibition of histamine-induced bronchoconstriction .
Biochemical Pathways
The interaction of this compound with the PTGER2 receptor affects several biochemical pathways. One of the key pathways influenced is the bronchodilation pathway. By inhibiting histamine-induced bronchoconstriction, this compound promotes the relaxation of tracheal strips, thereby facilitating bronchodilation .
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacological effects can be influenced by various factors, including its formulation and route of administration .
Result of Action
The primary result of this compound’s action is the relaxation of tracheal strips in isolated guinea pigs . This effect is attributed to the compound’s ability to inhibit histamine-induced bronchoconstriction, thereby promoting bronchodilation .
Safety and Hazards
Propiedades
IUPAC Name |
7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNOTBLPQOITGU-LDDQNKHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317623 | |
| Record name | 11-Deoxy-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37786-00-8 | |
| Record name | 11-Deoxy-PGE1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37786-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxyprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037786008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Deoxy-PGE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DEOXYPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6237D2HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of 11-deoxy-PGE1?
A1: this compound primarily targets Prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound binding to EP receptors affect intracellular signaling?
A2: Binding of this compound to EP2 and EP4 receptors primarily activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This activation triggers downstream signaling cascades that regulate various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does this compound interact with the EP3 receptor differently?
A3: While this compound can bind to EP3 receptors, its effects are often distinct from those mediated by EP2/EP4. EP3 receptor activation can lead to diverse signaling outcomes, including inhibition of adenylate cyclase and activation of phospholipase C, depending on the cell type and receptor isoform. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream effects of this compound in different cell types?
A4: this compound exerts a wide range of effects depending on the cell type and the specific EP receptors expressed. These effects include:
- Osteoblasts: Increased differentiation and bone nodule formation, potentially through EP4 receptor activation and cAMP signaling. [, ]
- Osteoclasts: Controversial findings, with studies suggesting both stimulation and inhibition of osteoclast activity, possibly related to differential EP receptor subtype activation. [, ]
- Mesangial Cells: Inhibition of DNA synthesis and proliferation, potentially mediated by EP4 receptor activation and cAMP signaling. [, ]
- Human Gingival Fibroblasts: Inhibition of interleukin-6 (IL-6) and ICAM-1 expression, likely through EP2/EP4 receptor activation and cAMP signaling. [, , ]
- Corneal Endothelial Cells: Maintenance of normal polygonal shape, mediated by EP2 receptor activation and cAMP synthesis. []
- Cardiomyocytes: No direct effect on beating rate observed in studies with neonatal rat cardiomyocytes. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H34O4. Its molecular weight is 338.49 g/mol.
Q6: Have any specific formulation strategies been explored to improve the stability or bioavailability of this compound?
A6: The provided research primarily focuses on the in vitro and ex vivo effects of this compound, with limited information on its formulation or stability. Formulation strategies are crucial for enhancing the stability, solubility, and bioavailability of drug candidates.
Q7: Does this compound possess any known catalytic properties?
A7: this compound is not known to possess intrinsic catalytic properties. It primarily functions as a ligand, binding to and activating specific receptors to elicit its biological effects.
Q8: Have any computational studies been conducted to understand the interactions of this compound with its targets or to develop QSAR models?
A8: The provided research papers primarily focus on experimental investigations of this compound. Computational studies, including molecular docking simulations and QSAR modeling, can provide valuable insights into the binding modes, affinities, and structure-activity relationships of this compound.
Q9: How do structural modifications of this compound affect its activity, potency, and selectivity for different EP receptor subtypes?
A9: Structural modifications of prostaglandins significantly influence their receptor binding affinities and functional selectivities. While the provided research doesn't delve deeply into SAR studies for this compound specifically, it highlights the diverse pharmacological profiles of other prostaglandin analogs, suggesting that even minor structural changes can significantly alter their biological activities.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: The provided research focuses primarily on the in vitro and ex vivo effects of this compound, with limited information on its in vivo PK/PD properties. Understanding the ADME profile of a compound is crucial for determining its potential therapeutic utility.
Q11: What in vitro and in vivo models have been used to investigate the biological activities of this compound?
A11: The provided research employs various in vitro and ex vivo models to investigate the effects of this compound, including:
- Cell Culture: Primary cultures of various cell types, including osteoblasts, osteoclasts, mesangial cells, human gingival fibroblasts, and corneal endothelial cells, have been used to study the direct effects of this compound on cell function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Ex Vivo Tissue Preparations: Isolated, superfused segments of rabbit iris-ciliary body have been used to investigate the effects of this compound on neurotransmitter release. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






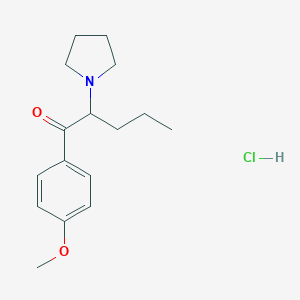

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
